molecular formula C6H12F3N3O3 B13492812 (2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid

(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid

Cat. No.: B13492812
M. Wt: 231.17 g/mol
InChI Key: JFGSDUNMNUCNJL-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid is a chemical compound with the molecular formula C4H11N3O·C2HF3O2. It is a nitrosoamine derivative, which is a class of compounds known for their diverse applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid typically involves the reaction of ethylamine with nitrous acid, followed by the addition of trifluoroacetic acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and pH is common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amines .

Scientific Research Applications

(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications and its effects on cellular processes.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. It may act by modifying proteins, nucleic acids, or other biomolecules, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

    (2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid: Similar in structure but with a methyl group instead of an ethyl group.

    (2-Aminoethyl)(ethyl)nitrosoamine: Lacks the trifluoroacetic acid component.

Uniqueness

(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid is unique due to the presence of both the nitrosoamine and trifluoroacetic acid components, which confer distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C6H12F3N3O3

Molecular Weight

231.17 g/mol

IUPAC Name

N-(2-aminoethyl)-N-ethylnitrous amide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H11N3O.C2HF3O2/c1-2-7(6-8)4-3-5;3-2(4,5)1(6)7/h2-5H2,1H3;(H,6,7)

InChI Key

JFGSDUNMNUCNJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)N=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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